molecular formula C9H13N3O3S B14829805 N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide CAS No. 1243365-45-8

N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14829805
CAS No.: 1243365-45-8
M. Wt: 243.29 g/mol
InChI Key: LDBUUOYIPJFCJD-UHFFFAOYSA-N
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Description

N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

CAS No.

1243365-45-8

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(6-amino-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-7(15-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3,(H3,10,11,12)

InChI Key

LDBUUOYIPJFCJD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=N1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic synthesisThe reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with amino and sulfonamide groups, such as:

Uniqueness

N-(6-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

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